molecular formula C6H8O2S B1594249 2,5-Dimethoxythiophene CAS No. 58386-20-2

2,5-Dimethoxythiophene

Cat. No.: B1594249
CAS No.: 58386-20-2
M. Wt: 144.19 g/mol
InChI Key: FPRUDKWOQNIYOG-UHFFFAOYSA-N
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Description

2,5-Dimethoxythiophene is an organosulfur compound with the molecular formula C6H8O2S. It is a derivative of thiophene, where two methoxy groups are substituted at the 2 and 5 positions of the thiophene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Scientific Research Applications

2,5-Dimethoxythiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of conductive polymers and other advanced materials

Safety and Hazards

2,5-Dimethoxythiophene is classified under the GHS07 hazard class . It has hazard statements H227, H315, H319, H335, indicating that it is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P305, P338, P351, which advise rinsing with water if it comes into contact with the eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethoxythiophene can be synthesized through several methods. One common method involves the reaction of 2,5-dihydroxythiophene with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale production. This involves continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxythiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of conductive polymers and other advanced materials .

Properties

IUPAC Name

2,5-dimethoxythiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2S/c1-7-5-3-4-6(8-2)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRUDKWOQNIYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(S1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207101
Record name Thiophene, 2,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58386-20-2
Record name Thiophene, 2,5-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058386202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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